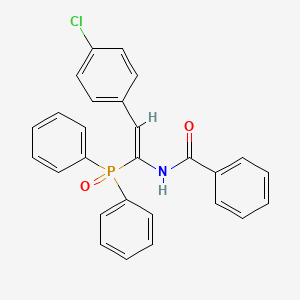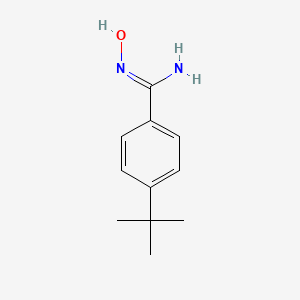
(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo clorofenil, un grupo difenilfosforoso y una unidad de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida normalmente implica la reacción de 4-clorobenzaldehído con óxido de difenilfosfina en presencia de una base para formar el intermedio difenilfosforoso correspondiente. Este intermedio se hace reaccionar entonces con cloruro de benzoílo en condiciones controladas para obtener el producto final. Las condiciones de reacción suelen incluir el uso de disolventes como diclorometano o tolueno y temperaturas que oscilan entre la temperatura ambiente y las condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleófila con nucleófilos como las aminas o los tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones se suelen realizar en disolventes anhidros como el éter o el tetrahidrofurano.
Sustitución: Aminas, tioles; las reacciones suelen producirse en disolventes polares como la dimetilformamida o el acetonitrilo.
Principales productos formados
Oxidación: Formación de los correspondientes óxidos de fosfina y ácidos carboxílicos.
Reducción: Formación de derivados de fosfina reducidos y aminas.
Sustitución: Formación de benzamidas sustituidas y derivados de fosfina.
Aplicaciones Científicas De Investigación
N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas o proteasas, afectando así a las vías de señalización celular y los procesos metabólicos.
Comparación Con Compuestos Similares
N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida se puede comparar con otros compuestos similares, como:
N-{(Z)-2-[3-(4-clorofenil)-1-fenil-1H-pirazol-4-il]-1-[(isobutílamino)carbonil]etenil}benzamida: Este compuesto presenta un anillo de pirazol en lugar del grupo fosforoso, lo que da lugar a diferentes propiedades químicas y biológicas.
2,4-dicloro-N-((Z)-2-[3-(4-fluorofenil)-1-fenil-1H-pirazol-4-il]-1-{[(2-furilmetil)amino]carbonil}etenil)benzamida: Este compuesto contiene sustituyentes adicionales de cloro y flúor, que pueden influir en su reactividad e interacciones con las dianas biológicas.
Conclusión
N-[(Z)-2-(4-clorofenil)-1-(difenilfosforoso)etenil]benzamida es un compuesto versátil con un potencial significativo en diversos campos de la investigación científica. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para químicos, biólogos e investigadores médicos. Se necesitan estudios adicionales para explorar completamente sus aplicaciones y mecanismos de acción.
Propiedades
Fórmula molecular |
C27H21ClNO2P |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide |
InChI |
InChI=1S/C27H21ClNO2P/c28-23-18-16-21(17-19-23)20-26(29-27(30)22-10-4-1-5-11-22)32(31,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H,(H,29,30)/b26-20- |
Clave InChI |
CABXEBKNOCYUFI-QOMWVZHYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346629.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12346630.png)
![4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B12346637.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346655.png)

![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one](/img/structure/B12346670.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346673.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346682.png)
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346685.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide](/img/structure/B12346699.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346701.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)
![N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B12346723.png)
